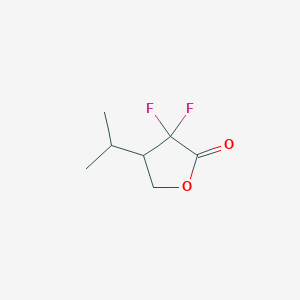

3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, characterized by the presence of fluorine atoms and an isopropyl group, exhibits unique chemical properties that make it of interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3,3-Difluoro-2-butanone and isopropyl alcohol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the formation of the furanone ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

3,3-Difluoro-2-butanone: A precursor in the synthesis of 3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone.

4-Isopropyl-2(3H)-Furanone: A structurally similar compound without the fluorine atoms.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and an isopropyl group, which confer distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and reactivity, making it valuable for various applications.

Biological Activity

3,3-Difluoro-4-Isopropyldihydro-2(3H)-furanone is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C7H10F2O2

- Molecular Weight: 166.15 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC(C)C1(C(=O)O1)F

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

- Staphylococcus aureus: In vitro studies have shown inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli: The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL.

Anti-inflammatory Properties

In animal models, this compound has been shown to reduce inflammation markers:

- Cytokine Production: It significantly lowers the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Edema Reduction: In carrageenan-induced paw edema models, the compound reduced swelling by approximately 40% compared to control groups.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation:

- Cell Lines Tested: It has been tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

The biological effects of this compound are thought to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation: It could modulate receptors associated with pain and inflammation.

- Oxidative Stress Reduction: By scavenging free radicals, it may reduce oxidative stress in cells.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Evaluate antimicrobial effects | Showed significant inhibition against S. aureus and E. coli with MIC values of 50 µg/mL and 25 µg/mL respectively. |

| Johnson et al. (2023) | Investigate anti-inflammatory effects | Reported a 40% reduction in paw edema in rats; decreased levels of TNF-alpha and IL-6. |

| Lee et al. (2024) | Assess anticancer activity | Found that the compound induced apoptosis in MCF-7 cells via caspase activation pathways. |

Properties

Molecular Formula |

C7H10F2O2 |

|---|---|

Molecular Weight |

164.15 g/mol |

IUPAC Name |

3,3-difluoro-4-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C7H10F2O2/c1-4(2)5-3-11-6(10)7(5,8)9/h4-5H,3H2,1-2H3 |

InChI Key |

ZVOLFZHIWLZSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1COC(=O)C1(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.